N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-9-5-12-6-11(3-4-14(12)23-9)15-7-13(21-24-15)8-16(22)18-17-20-19-10(2)25-17/h3-4,6-7,9H,5,8H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXHUIKRCUDUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two significant moieties: the thiadiazole and isoxazole rings. The presence of these heterocycles is known to enhance biological activity due to their ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄OS |
| Molecular Weight | 302.38 g/mol |
| CAS Number | Not specified |
| Density | Not specified |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and isoxazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiadiazole show activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of related thiadiazole compounds, it was found that modifications in the structure significantly impacted their Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli. The MIC for some derivatives was reported as low as 1.56 µg/mL .
Mechanism of Action
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Compounds targeting specific enzymes in the bacterial metabolic pathways have shown promising results in preliminary studies.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Recent findings suggest that this compound may inhibit cancer cell proliferation through various pathways.
Case Study: Anticancer Effects
A recent investigation evaluated the compound's effects on human cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values ranging from 0.20 to 2.58 µM against different cancer types . Furthermore, the compound's selectivity for cancer cells over normal cells was highlighted, demonstrating a potential therapeutic window.
Mechanism of Action
The anticancer activity is hypothesized to result from the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival. The compound may act by modulating the activity of tyrosine kinase receptors similar to established anticancer drugs .
Anti-inflammatory Activity
Emerging evidence suggests that compounds containing thiadiazole structures may also exhibit anti-inflammatory properties. This is particularly relevant given the role of inflammation in various chronic diseases.
Research Findings
In vitro studies have shown that certain derivatives can significantly reduce pro-inflammatory cytokine production in activated macrophages. This suggests a potential application in treating inflammatory conditions such as arthritis or colitis.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural motifs with several 1,3,4-thiadiazole derivatives documented in the evidence. Key comparisons include:
Key Observations :
- Substituent Effects: The target compound’s methyl group on thiadiazole (vs. The dihydrobenzofuran-isoxazole group may improve target binding compared to simpler phenoxy or trifluoromethylphenyl groups .
- Melting Points : Thiadiazole-acetamide derivatives typically exhibit melting points between 130–170°C, suggesting moderate crystallinity and stability .
Q & A
Basic: What are the established synthetic routes for this compound, and what purification methods are recommended?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, acylation, and cyclization. A common approach is the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with a chloroacetyl intermediate under reflux conditions using triethylamine as a base. For example, describes refluxing with triethylamine (10 mL) for 4 hours, followed by TLC monitoring (Merck Silica Gel 60 F254 plates) . Purification involves filtration, drying, and recrystallization from solvents like ethanol or pet-ether . Advanced intermediates (e.g., substituted isoxazoles) may require Suzuki coupling or [1,3]-dipolar cycloaddition for the dihydrobenzofuran moiety.
Advanced: How can computational reaction path search methods optimize synthesis?
Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path algorithms can predict transition states and intermediates, reducing trial-and-error experimentation. highlights the use of reaction path search methods to narrow optimal conditions (e.g., solvent, temperature) by integrating computational data with experimental validation . For instance, free energy profiles can guide the selection of catalysts or identify side reactions in thiadiazole ring formation.
Basic: What spectroscopic techniques are essential for characterization?
Answer:
1H/13C NMR (400 MHz in DMSO-d6) is critical for confirming regiochemistry and substituent positions. reports using NMR to verify methyl groups on the thiadiazole and dihydrobenzofuran rings . IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches. Melting point analysis (uncorrected capillary method) and TLC (silica gel) ensure purity ≥95% .
Advanced: How do molecular docking studies inform derivative design?
Answer:
Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., kinases, DNA topoisomerases). demonstrates correlating docking scores (e.g., −9.2 kcal/mol for EGFR) with in vitro IC50 values . Modifications to the isoxazole or dihydrobenzofuran moieties can be guided by interactions with hydrophobic pockets or hydrogen-bonding residues.
Basic: What in vitro assays evaluate anticancer potential?
Answer:
Standard assays include:
- MTT assay : Measures cell viability (e.g., IC50 of 12 µM against MCF-7 cells) .
- Apoptosis assays : Flow cytometry for Annexin V/PI staining.
- Cell cycle analysis : Flow cytometry to assess G1/S arrest. identifies derivatives with >80% inhibition at 50 µM in breast cancer models .
Advanced: How to resolve discrepancies in biological activity data?
Answer:
Discrepancies often arise from substituent effects (e.g., electron-withdrawing groups on the thiadiazole ring). Use structure-activity relationship (SAR) studies to isolate variables. For example, shows methyl vs. benzyl substituents altering cytotoxicity by 3-fold . Statistical tools (e.g., PCA or PLS regression) can model bioactivity trends, while orthogonal assays (e.g., 3D spheroid vs. 2D monolayer) validate consistency .
Basic: How do substituents influence physicochemical properties?
Answer:
- Lipophilicity : Methyl groups (logP ~2.1) enhance membrane permeability vs. polar substituents (logP ~1.3) .
- Solubility : Dihydrobenzofuran improves aqueous solubility via oxygen lone pairs.
- Stability : Thiadiazole rings are pH-sensitive; stability studies (HPLC at 37°C, pH 7.4) are recommended .
Advanced: Challenges in correlating in vitro and in vivo efficacy?
Answer:
Key challenges include:
- Metabolic instability : Cytochrome P450-mediated oxidation of the dihydrobenzofuran ring ( ) .
- Bioavailability : Low oral absorption due to high molecular weight (>450 Da). Solutions:
- Prodrug design : Esterification of the acetamide group.
- Nanocarriers : Liposomal encapsulation to enhance tumor targeting.
- Toxicity : Off-target effects (e.g., hepatotoxicity) require in vivo toxicokinetic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
